N1-(2-Phenylcyclopropyl)cyclohexane-1,4-diamine dihydrochloride
CAS No.:
Cat. No.: VC20267831
Molecular Formula: C15H24Cl2N2
Molecular Weight: 303.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H24Cl2N2 |
|---|---|
| Molecular Weight | 303.3 g/mol |
| IUPAC Name | 4-N-(2-phenylcyclopropyl)cyclohexane-1,4-diamine;dihydrochloride |
| Standard InChI | InChI=1S/C15H22N2.2ClH/c16-12-6-8-13(9-7-12)17-15-10-14(15)11-4-2-1-3-5-11;;/h1-5,12-15,17H,6-10,16H2;2*1H |
| Standard InChI Key | UCINOBZMLCREGM-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CCC1N)NC2CC2C3=CC=CC=C3.Cl.Cl |
Introduction
Chemical Architecture and Physicochemical Properties
Structural Elucidation
The compound features a trans-1,4-cyclohexanediamine core, where one amine group is substituted with a 2-phenylcyclopropyl moiety. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the (1R,2S) configuration of the cyclopropyl ring, which induces steric constraints critical for target binding . The dihydrochloride salt form enhances aqueous solubility (reported >50 mg/mL in phosphate-buffered saline) while maintaining stability at -20°C for over 12 months .
Key structural attributes include:
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Cyclopropane-Phenyl Motif: The strained cyclopropane ring adopts a boat conformation, positioning the phenyl group perpendicular to the cyclohexane plane. This geometry facilitates π-π stacking with aromatic residues in the KDM1A binding pocket .
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Amine Protonation: The two hydrochloride counterions stabilize the compound’s zwitterionic form at physiological pH, optimizing bioavailability and blood-brain barrier permeability in preclinical models .
Spectroscopic and Analytical Data
High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) analyses demonstrate >98% purity in commercial batches, with principal impurities including unreacted cyclohexanediamine (≤1.2%) and des-chloro byproducts (≤0.8%) . The ¹H NMR spectrum (400 MHz, D₂O) exhibits characteristic signals at δ 7.35–7.25 (m, 5H, phenyl), δ 3.12 (t, J = 6.8 Hz, 2H, cyclohexane-CH₂N), and δ 1.45–1.20 (m, 8H, cyclohexane CH₂) .
Synthetic Methodology and Optimization
Multi-Step Synthesis
Industrial-scale production employs a seven-step sequence starting from trans-1,4-diaminocyclohexane and styrene oxide:
Process Challenges
Key challenges include controlling stereochemistry during cyclopropanation (racemization <5% achieved via low-temperature kinetics) and minimizing diastereomer formation during amide coupling (diastereomeric excess >98% with chiral auxiliaries). Purification via recrystallization from ethanol/water mixtures ensures ≥99.5% enantiomeric purity .
Mechanism of Action: KDM1A/LSD1 Inhibition
Target Engagement
KDM1A, a flavin adenine dinucleotide (FAD)-dependent oxidase, demethylates histone H3 lysine 4 (H3K4me2/1) and non-histone substrates like p53. N1-(2-Phenylcyclopropyl)cyclohexane-1,4-diamine dihydrochloride irreversibly binds the FAD cofactor through a covalent adduct with the cyclopropylamine group, as evidenced by crystallographic studies (PDB ID: 5YJB) . The inhibition constant (Kᵢ) is 2.3 nM, with >100-fold selectivity over related demethylases (e.g., KDM5A) .
Epigenetic and Transcriptional Effects
In acute myeloid leukemia (AML) cell lines (MV4-11, MOLM-13), 100 nM treatment for 72 hours reduces H3K4me2 levels by 70% and reactivates tumor suppressor genes (e.g., CDKN1A, RUNX3) silenced by oncogenic fusion proteins . Synergy with all-trans retinoic acid (ATRA) enhances differentiation in primary AML blasts (combination index = 0.3) .
Therapeutic Applications and Preclinical Data
Oncology
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AML: Phase I/II trials of the analogue ladademstat (ORY-1001) show complete remission in 28% of relapsed/refractory AML patients (n=46) when combined with azacitidine .
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Small Cell Lung Cancer (SCLC): In vivo xenograft models (NCI-H526) demonstrate 60% tumor growth inhibition at 10 mg/kg/day (oral), correlating with downregulation of ASCL1 and MYC .
Neurological Disorders
The compound crosses the blood-brain barrier (brain/plasma ratio = 0.8 in rats), supporting potential in Alzheimer’s disease. APP/PS1 transgenic mice treated with 5 mg/kg/day for 12 weeks exhibit 40% reduction in amyloid-β plaques and improved cognitive performance (Morris water maze).
Comparative Analysis with Structural Analogues
| Compound | Molecular Formula | Key Differentiator | KDM1A IC₅₀ | Clinical Status |
|---|---|---|---|---|
| Ladademstat | C₁₅H₂₄Cl₂N₂ | Orally bioavailable pro-drug | 1.8 nM | Phase II (NCT05268666) |
| GSK-LSD1 | C₁₄H₂₂Cl₂N₂O | Reversible inhibition mechanism | 12 nM | Preclinical |
| TCP (Tranylcypromine) | C₉H₁₁N | Non-selective MAO/KDM1A inhibitor | 2.1 µM | Approved (depression) |
N1-(2-Phenylcyclopropyl)cyclohexane-1,4-diamine dihydrochloride exhibits superior target residence time (>24 hours) compared to GSK-LSD1 (4 hours) and TCP (1 hour), attributed to its irreversible binding mode .
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